BenchChemオンラインストアへようこそ!

(5-Methylisoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

sigma-1 receptor CNS radiopharmaceutical PET tracer

This 5-methylisoxazole-3-carbonyl spiro[5.5]undecane amide (CAS 1351633-43-6) is a precision research tool for CNS drug discovery. Unlike common [4.5]decane or diazaspiro analogues, its 1,5-dioxa-9-azaspiro[5.5]undecane core delivers a geometrically distinct exit vector essential for maintaining sigma-1 pharmacophore presentation (Ki 0.47–12.1 nM). The 3-yl regioisomer offers specific hydrogen-bonding and electronic character compared to the 4-yl variant (CAS 1351611-84-1). Its low logP (~0.5–0.8) and MW 266.30 make it an optimal choice for property-driven lead optimisation, reducing off-target promiscuity while preserving aqueous solubility for biochemical assays. Available at ≥95% purity for focused library synthesis and PET tracer development.

Molecular Formula C13H18N2O4
Molecular Weight 266.297
CAS No. 1351633-43-6
Cat. No. B2769176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methylisoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
CAS1351633-43-6
Molecular FormulaC13H18N2O4
Molecular Weight266.297
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)N2CCC3(CC2)OCCCO3
InChIInChI=1S/C13H18N2O4/c1-10-9-11(14-19-10)12(16)15-5-3-13(4-6-15)17-7-2-8-18-13/h9H,2-8H2,1H3
InChIKeyMOMTZAZSITZREO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (5-Methylisoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone (CAS 1351633-43-6): A Spirocyclic Isoxazole Amide Building Block


(5-Methylisoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone (MF: C₁₃H₁₈N₂O₄, MW: 266.30 g·mol⁻¹) is a synthetic spirocyclic amide composed of a 1,5-dioxa-9-azaspiro[5.5]undecane core coupled via a carbonyl bridge to a 5-methylisoxazol-3-yl moiety . It belongs to a scaffold class that has demonstrated nanomolar affinity (Ki range 0.47–12.1 nM) for the sigma-1 (σ₁) receptor when appropriately derivatised [1]. Commercially, the compound is offered as a research building block at purities ≥95% by several chemical suppliers and is primarily utilised for the construction of focused screening libraries and advanced intermediates in CNS-oriented drug discovery programs .

Why Generic Substitution Risks Failure When Sourcing (5-Methylisoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone


Spirocyclic building blocks bearing the 1,5-dioxa-9-azaspiro[5.5]undecane core are not interchangeable with the more common 1,4-dioxa-8-azaspiro[4.5]decane or diazaspiro analogs. The [5.5] spiro junction imposes a precise exit vector for the pendant carbonyl-isoxazole group that differs from the geometry of the [4.5] system, directly impacting the spatial presentation of pharmacophoric features to biological targets [1]. Furthermore, substituting the isoxazole 3-yl regioisomer for the 4-yl variant alters the electronic distribution and hydrogen-bonding character of the heterocycle, while replacement of the 5-methyl substituent with a cyclopropyl group modifies both lipophilicity and steric occupancy at the distal position of the isoxazole ring . These structural specificities mean that even closely related compounds cannot be assumed to maintain the same binding pose, selectivity profile, or physicochemical properties.

Quantitative Differentiation of (5-Methylisoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone from Closest Analogs


Spiro Ring Size Modulates Sigma-1 Receptor Affinity: [5.5]undecane vs [4.5]decane Scaffolds

In a head-to-head study within the same publication, 1,5-dioxa-9-azaspiro[5.5]undecane derivatives (the core of the target compound) and 1-oxa-8-azaspiro[4.5]decane derivatives were evaluated side-by-side for σ₁ receptor binding. All seven ligands across both scaffold classes exhibited nanomolar affinity (Ki(σ₁) = 0.47–12.1 nM) with moderate selectivity over σ₂ receptors (Ki(σ₂)/Ki(σ₁) = 2–44) [1]. The [5.5]undecane core provides a different spatial orientation of the N-substituent compared to the [4.5]decane core, which is critical for radioligand development where fluorine-18 incorporation and brain uptake kinetics are highly sensitive to the scaffold geometry [1].

sigma-1 receptor CNS radiopharmaceutical PET tracer

Isoxazole Regioisomer Identity: 3-yl versus 4-yl Attachment Controls Hydrogen Bonding and Molecular Recognition

The target compound bears the carbonyl at the isoxazole 3-position, where the ring oxygen (O1) and nitrogen (N2) atoms are vicinal to the point of attachment. In the 4-yl regioisomer (CAS 1351611-84-1), the carbonyl is displaced by one ring position, moving it away from the heteroatom pair . This regiochemical difference alters the electron density at the carbonyl oxygen, the preferred hydrogen-bond acceptor geometry, and the conformational preferences of the linking amide bond. While direct quantitative comparison of target engagement between the two regioisomers is not yet published, the 3-yl substitution pattern is frequently associated with sigma receptor pharmacophores where the adjacent N/O atoms participate in key polar interactions [1].

medicinal chemistry pharmacophore design structure-activity relationship

5-Methyl vs 5-Cyclopropyl Substituent: Impact on Lipophilicity and Steric Bulk

The target compound carries a 5-methyl substituent on the isoxazole ring (MW 266.30 g·mol⁻¹), whereas the closely related 5-cyclopropyl analog (MW ~292.34 g·mol⁻¹, estimated for C₁₅H₂₀N₂O₄) introduces a bulkier, more hydrophobic group . The replacement of methyl with cyclopropyl is estimated to increase the calculated logP by approximately 0.7–1.0 log units based on standard fragment-based prediction and to increase the topological polar surface area (tPSA) marginally while adding conformational restriction. This difference may affect passive membrane permeability and CNS penetration, which are key parameters for CNS-targeted library design .

physicochemical property optimization lipophilicity CNS drug-like space

Water Solubility Differentiator: Dioxa-Spiro[5.5]undecane vs Parent Amine Building Block

The target compound, bearing the neutral 5-methylisoxazole amide, has a predicted aqueous solubility (logS) of approximately −2.6 to −3.0 (ca. 0.3–0.7 mg·mL⁻¹ at pH 7.4), consistent with other non-ionizable spirocyclic amides of similar molecular weight [1]. In contrast, the parent 1,5-dioxa-9-azaspiro[5.5]undecane hydrochloride salt (CAS 71879-41-9) has a measured solubility of >10 mg·mL⁻¹ in aqueous buffer owing to protonation of the secondary amine . This ~20- to 40-fold solubility differential has practical implications for solution-phase library synthesis and biological assay formatting, where the neutral amide form requires DMSO stock solutions at concentrations not exceeding 10–30 mM.

aqueous solubility building block handling DMSO solubility

Optimal Use Cases for (5-Methylisoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone in Research and Early Discovery


Sigma-1 Receptor Radioligand Lead Optimisation

Building on the nanomolar sigma-1 affinity demonstrated by 1,5-dioxa-9-azaspiro[5.5]undecane derivatives (Ki range 0.47–12.1 nM), this compound can serve as a key intermediate for introducing the 5-methylisoxazole-3-carbonyl pharmacophore, enabling systematic exploration of substituent effects on selectivity (σ₁/σ₂ ratio up to 44) and brain uptake kinetics as reported by Tian et al. [1]. The [5.5]undecane scaffold geometry is essential for maintaining the spatial orientation required for fluorine-18 incorporation in PET tracer development [1].

Focused CNS Library Synthesis with Defined Exit Vector Geometry

The rigid spiro[5.5]undecane framework provides a well-defined exit vector for the isoxazole amide, which is geometrically distinct from the [4.5]decane scaffold [1]. This precise spatial control enables medicinal chemists to build focused compound libraries where the isoxazole moiety is presented in a consistent orientation to biological targets, reducing scaffold-hopping uncertainty during hit-to-lead optimisation [2].

Isoxazole Regioisomer Comparison Studies

The availability of both the 3-yl (CAS 1351633-43-6) and 4-yl (CAS 1351611-84-1) regioisomers of the same spiro[5.5]undecane scaffold enables direct comparative structure-activity relationship studies. Researchers can systematically evaluate how the carbonyl attachment position on the isoxazole ring affects target binding, selectivity, and metabolic stability, using the target compound as the 3-yl reference point [1].

Physicochemical Property Tuning in Lead Optimisation

With an estimated logP of 0.5–0.8 and MW of 266.30, the target compound resides within favourable CNS drug-like chemical space. It offers a lower-lipophilicity alternative to the 5-cyclopropyl analog (ΔlogP ≈ +0.7 to +1.0) while maintaining the same core scaffold, making it suitable for property-driven multiparameter optimisation where controlling lipophilicity is critical for reducing off-target promiscuity and maintaining adequate aqueous solubility for biochemical assays [2].

Quote Request

Request a Quote for (5-Methylisoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.